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Compound of Interest

6-Chloro-2-piperazin-1-yl-1,3-
Compound Name:
benzoxazole

Cat. No.: B1629689

An In-Depth Technical Guide to the Pharmacological Profile of 6-Chloro-2-piperazin-1-yl-1,3-
benzoxazole

Executive Summary

The confluence of the benzoxazole and piperazine scaffolds represents a "privileged structure”
in modern medicinal chemistry, giving rise to compounds with a remarkable breadth of
biological activities. This guide delineates the anticipated pharmacological profile of a specific
congener, 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole (CAS: 914299-71-1). While direct
experimental data for this precise molecule is limited in public literature, a robust profile can be
constructed through a rigorous analysis of its structural motifs and the well-documented
pharmacology of closely related analogues. This document synthesizes data from the scientific
literature to project its synthesis, primary pharmacological targets within the central nervous
system (CNS), and potential applications in oncology and anti-inflammatory therapy. Detailed
experimental protocols are provided to enable the empirical validation of this predicted profile.

Molecular Structure and Synthesis

The target molecule, 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole, possesses a molecular
formula of C11H12CINsO and a molecular weight of 237.69 g/mol .[1] Its structure is
characterized by a chlorinated benzoxazole core linked at the 2-position to an unsubstituted
piperazine ring. This architecture suggests a synthetic route based on nucleophilic aromatic
substitution.
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Proposed Synthetic Pathway

A highly plausible and efficient synthesis can be adapted from the established protocol for its
direct thio-analogue, 6-Chloro-2-piperazino-1,3-benzothiazole.[2] The proposed reaction
involves the nucleophilic substitution of a chlorine atom at the 2-position of a benzoxazole
precursor by piperazine.

Experimental Protocol: Synthesis of 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole

e Precursor Preparation: The synthesis begins with the requisite precursor, 2,6-
dichlorobenzoxazole. This can be prepared from 5-chloro-2-aminophenol through various
established cyclization methods.

e Reaction Setup: To a stirred solution of 2,6-dichlorobenzoxazole (1.0 eq) in dry N,N-
Dimethylformamide (DMF, approx. 5 mL per mmol of substrate), add potassium carbonate
(K2COs3, 3.0 eq) to act as a base.

» Nucleophilic Addition: Add piperazine (1.1 eq) to the mixture. The slight excess of piperazine
ensures the complete consumption of the dichlorobenzoxazole starting material.

» Reaction Conditions: Stir the reaction mixture at ambient temperature (20-25°C) for
approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography
(TLC).

o Work-up: Upon completion, partition the reaction mixture between ethyl acetate and water.
Separate the organic layer.

o Extraction: Extract the aqueous layer twice more with ethyl acetate to recover any dissolved
product.

 Purification: Combine the organic layers and wash sequentially with water and brine. Dry the
organic phase over anhydrous sodium sulfate (NazS0Oa), filter, and concentrate the solvent
under reduced pressure to yield the crude product.

e Final Product: The resulting solid can be further purified by recrystallization or column
chromatography to yield 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole as a pure solid.
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Caption: Proposed synthesis of 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1629689?utm_src=pdf-body-img
https://www.benchchem.com/product/b1629689?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Core Pharmacological Profile: Central Nervous
System Activity

The arylpiperazine moiety is a cornerstone of CNS drug discovery. Its incorporation into the
benzoxazole scaffold strongly predicts significant activity at key neurotransmitter receptors,
particularly those for serotonin and dopamine.

Predicted Interaction with the Serotonergic System

Numerous studies on 2-piperazinyl-benzoxazole analogues confirm potent and selective
interactions with multiple serotonin (5-HT) receptor subtypes.

» 5-HT1A Receptor Affinity: A series of benzoxazole derivatives linked to arylpiperazines via a
thioalkyl chain demonstrated very high affinity for the 5-HT1A receptor, with some
compounds acting as antagonists or partial agonists.[3] This suggests that 6-Chloro-2-
piperazin-1-yl-1,3-benzoxazole is a strong candidate for a high-affinity 5-HT1A ligand.

o 5-HT2A Receptor Affinity: In the development of multi-target antipsychotics, piperazine-
substituted benzoxazoles were optimized to possess high affinity for the 5-HT2A receptor,
alongside D2 and 5-HT1A receptors.[4]

e 5-HT3 and 5-HT4 Receptor Modulation: Structurally similar 2-piperazinylbenzoxazole
derivatives have been evaluated as 5-HT3 receptor antagonists and 5-HT4 receptor
agonists.[5] This dual activity is characteristic of modern gastrokinetic agents.[5]

Predicted Interaction with the Dopaminergic System

The piperazine ring is a common feature in ligands for dopamine D2 and D3 receptors, which
are critical targets for antipsychotic and neurological medications.

» Dopamine D2 Affinity: Novel benzoxazole-piperazine derivatives have been explicitly
designed as antipsychotics by targeting D2 receptors.[4] One lead compound from this class
effectively reduced apomorphine-induced climbing in mice, a classic preclinical model of D2
receptor agonism.[4]

o Dopamine D3 Selectivity: The search for selective D3 receptor ligands, important for treating
substance use disorders and certain psychiatric conditions, frequently utilizes the
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arylpiperazine scaffold.[6] While direct substitution on the benzoxazole ring will influence
selectivity, an interaction with D3 receptors is highly probable.

Table 1: Receptor Binding Affinities of Representative Piperazinyl-Benzoxazole Analogues

Binding
Target . .
Compound ID Structure Affinity (Ki, Reference
Receptor
nM)
Arylpiperazinyl
Analogue A alkylthio- 5-HT1A <1nM [3]
benzoxazole
Benzoxazole-
Analogue B o D2 1.8 nM [4]
piperidine
Benzoxazole-
Analogue C 5-HT1A 1.1 nM [4]

piperidine

| Analogue D | Benzoxazole-piperidine | 5-HT2A | 0.9 nM |[4] |

Note: The structures for Analogue A, B, C, and D are complex and described in the cited
literature. This table illustrates the high-affinity binding achievable with this scaffold.
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Caption: Plausible signaling pathway for Gi/o-coupled receptors like 5-HT1A or D2.

Emerging Therapeutic Applications
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Beyond the CNS, the benzoxazole-piperazine scaffold has demonstrated significant potential in
oncology and inflammation, suggesting that 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole may
be a valuable lead for these indications as well.

Anticancer Potential

Several research programs have identified piperazinyl benzoxazole derivatives as promising
anticancer agents.

o Cytotoxicity: Hybrid molecules coupling piperazinyl benzoxazoles with other
pharmacophores, like 1,3,4-oxadiazole-2-thiol, have shown potent cytotoxic activity against a
panel of human cancer cell lines, including breast (MCF-7), skin (A431), and lung (A549).[7]

» Kinase Inhibition: A rational drug design approach has been used to create piperidinyl-based
benzoxazole derivatives as dual inhibitors of VEGFR-2 and c-Met kinases, two critical
targets in angiogenesis and tumor progression.[8] The core benzoxazole scaffold is key for
binding within the ATP pocket of these enzymes.[8]

Anti-inflammatory Activity

The benzoxazole nucleus is present in several anti-inflammatory agents. The addition of a
piperazine moiety has been shown to yield compounds with significant efficacy in preclinical
models.

¢ In Vivo Efficacy: A series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-propanamides
featuring substituted piperazine groups at the terminus exhibited potent anti-inflammatory
activity in a carrageenan-induced paw edema model in rats.[9] Certain dichlorophenyl and
nitrophenyl piperazine derivatives provided greater protection than the standard drug,
diclofenac.[9] This highlights the potential of the combined scaffold to strongly suppress
acute inflammation.

Foundational Experimental Protocols

To empirically determine the pharmacological profile of 6-Chloro-2-piperazin-1-yl-1,3-
benzoxazole, the following standard, self-validating protocols are recommended.
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Radioligand Binding Assay for Receptor Affinity (e.g., 5-
HT1A)

This protocol determines the affinity (Ki) of the test compound for a specific receptor target.

Materials: Cell membranes from HEK293 cells stably expressing the human 5-HT1A
receptor; [3H]8-OH-DPAT (radioligand); test compound; 5-HT (non-specific binding control);
binding buffer (50 mM Tris-HCI, pH 7.4).

Assay Setup: In a 96-well plate, combine 50 pL of test compound dilutions, 50 pL of
radioligand (at a final concentration near its Kd), and 100 pL of cell membrane suspension.
For total binding, substitute buffer for the test compound. For non-specific binding, use a
saturating concentration of 5-HT.

Incubation: Incubate the plate at 25°C for 60 minutes.

Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell
harvester to separate bound from free radioligand. Wash the filters three times with ice-cold
buffer.

Detection: Dry the filtermat, add scintillation cocktail, and count the radioactivity using a
scintillation counter.

Data Analysis: Calculate specific binding (Total - Non-specific). Determine the IC50 of the
test compound by non-linear regression of the competition curve. Convert the IC50 to a Ki
value using the Cheng-Prusoff equation.

In Vivo Carrageenan-Induced Paw Edema Assay

This classic assay evaluates the in vivo acute anti-inflammatory activity of a compound.
e Animals: Male Wistar rats (180-200 g). Fast the animals overnight before the experiment.

e Compound Administration: Administer the test compound or vehicle (e.g., 0.5% CMC in
saline) orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. Administer a positive
control (e.g., Diclofenac, 10 mg/kg) to a separate group.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1%
carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

o Measurement of Edema: Measure the paw volume immediately after carrageenan injection
(Vo) and at specified time points thereafter (e.g., 1, 2, 3, and 4 hours; Vt) using a
plethysmometer.

o Data Analysis: Calculate the percentage increase in paw volume for each animal at each
time point: [(Vt - Vo) / Vo] * 100. Calculate the percentage inhibition of edema for each
treated group compared to the vehicle control group: [(% Increase in Control - % Increase in
Treated) / % Increase in Control] * 100.

Conclusion and Future Directions

Based on a comprehensive analysis of its structural components and data from closely related
analogues, 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole is projected to be a pharmacologically
active molecule with a high probability of interacting with CNS targets, specifically serotonin (5-
HT1A, 5-HT2A) and dopamine (D2) receptors. This profile suggests potential therapeutic utility
in psychiatric and neurological disorders. Furthermore, compelling evidence from analogous
series indicates promising avenues for investigation in oncology and inflammatory diseases.

The immediate path forward requires the empirical validation of this profile. The synthesis of
the compound followed by a systematic screening campaign, beginning with the receptor
binding and in vivo anti-inflammatory protocols detailed herein, will provide the foundational
data needed to confirm its mechanism of action and guide its future development as a potential

therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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